molecular formula C9H5LiN2O3 B2979452 Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1864062-88-3

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2979452
CAS No.: 1864062-88-3
M. Wt: 196.09
InChI Key: XSIDMRUENKAJFG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a compound that combines the lithium ion with a 3-phenyl-1,2,4-oxadiazole-5-carboxylate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a lithium salt. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic aromatic substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

    Redox reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the phenyl ring would yield brominated derivatives, while oxidation of the oxadiazole ring could lead to ring-opened products.

Scientific Research Applications

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.

    Lithium salts of other carboxylic acids: These compounds are used in various applications, including pharmaceuticals and battery technology.

Uniqueness

Lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate is unique due to the combination of the lithium ion with the oxadiazole ring, which imparts specific chemical and physical properties that can be leveraged in diverse applications.

Properties

IUPAC Name

lithium;3-phenyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.Li/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIDMRUENKAJFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C2=NOC(=N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-88-3
Record name lithium(1+) ion 3-phenyl-1,2,4-oxadiazole-5-carboxylate
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